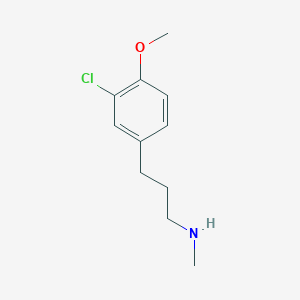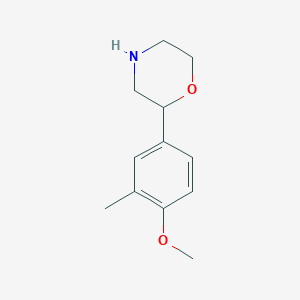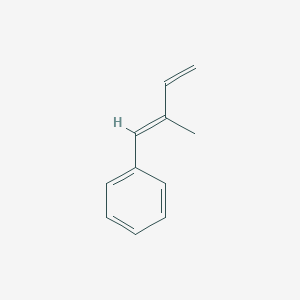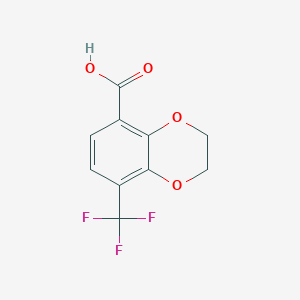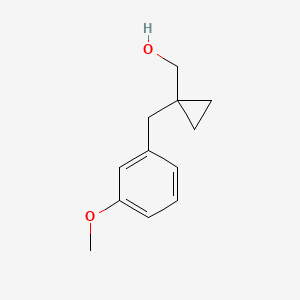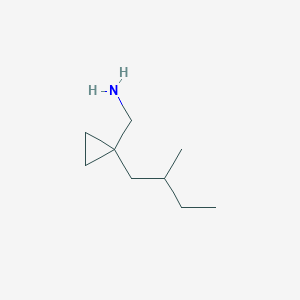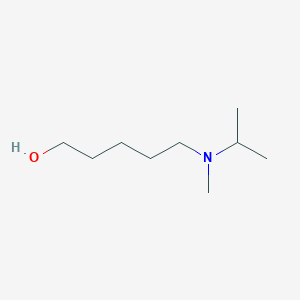
5-Methyloctan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyloctan-1-amine is an organic compound with the chemical formula C9H21N. It is a secondary amine, characterized by a methyl group attached to the nitrogen atom. This compound is a colorless liquid with a distinctive amine odor and is known for its lipophilicity and surface activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyloctan-1-amine can be achieved through various methods:
Reduction of Nitriles or Amides: This involves the reduction of nitriles or amides using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Reactions Involving Alkyl Groups: Alkylation of primary amines with alkyl halides in the presence of a base.
Nucleophilic Attack by an Azide Ion on an Alkyl Halide: Followed by reduction of the resulting azide.
Reductive Amination of Aldehydes or Ketones: Using reducing agents like sodium cyanoborohydride (NaBH3CN) or hydrogen in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound typically involves the reductive amination process, where an aldehyde or ketone is reacted with a primary amine in the presence of a reducing agent and a catalyst. This method is favored for its efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or amides.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and bases are used in substitution reactions.
Major Products:
Oxidation: Formation of oxides or amides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
5-Methyloctan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential neuroprotective effects and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic applications, including neuroprotection and antibacterial properties.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methyloctan-1-amine involves its interaction with molecular targets such as enzymes and receptors. It can modulate biochemical pathways by binding to specific sites on proteins, thereby influencing their activity. This compound is known to affect neurotransmitter systems, which may contribute to its neuroprotective effects .
Comparison with Similar Compounds
- N-Methylhexan-1-amine
- N-Methylheptan-1-amine
- N-Methylnonan-1-amine
Comparison: 5-Methyloctan-1-amine is unique due to its specific chain length and the presence of a methyl group on the nitrogen atom. This structural feature imparts distinct lipophilicity and surface activity compared to other similar compounds. Its unique properties make it suitable for specific applications in chemistry and industry.
Properties
Molecular Formula |
C9H21N |
|---|---|
Molecular Weight |
143.27 g/mol |
IUPAC Name |
5-methyloctan-1-amine |
InChI |
InChI=1S/C9H21N/c1-3-6-9(2)7-4-5-8-10/h9H,3-8,10H2,1-2H3 |
InChI Key |
LSFDHWHYAUSGMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


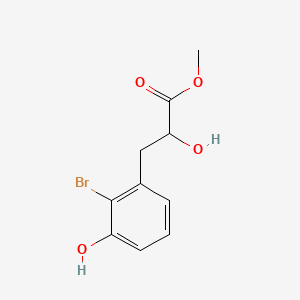
![4-{3-Oxospiro[3.3]heptan-1-yl}benzonitrile](/img/structure/B13594428.png)
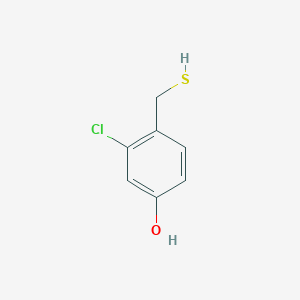

![1-[3-Bromo-5-(trifluoromethoxy)phenyl]methanaminehydrochloride](/img/structure/B13594441.png)
